6-Ethoxy-5-nitro-3,4'-bipyridine
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Overview
Description
6-Ethoxy-5-nitro-3,4’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxy and nitro groups on the bipyridine scaffold can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-nitro-3,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Ethoxy-5-nitro-3,4’-bipyridine, often relies on large-scale coupling reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 6-ethoxy-5-amino-3,4’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-5-nitro-3,4’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-nitro-3,4’-bipyridine depends on its application:
Biological Activity: The compound can interact with specific proteins or enzymes, inhibiting their function and leading to antimicrobial or antiviral effects.
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes that can be used in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of coordination polymers.
6-Methyl-2,2’-bipyridine: Similar in structure but with a methyl group instead of an ethoxy group.
Properties
CAS No. |
62749-39-7 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-ethoxy-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12-11(15(16)17)7-10(8-14-12)9-3-5-13-6-4-9/h3-8H,2H2,1H3 |
InChI Key |
WVHXWVYBBTZKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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